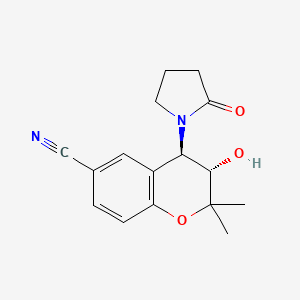
Cromakalim
Vue d'ensemble
Description
Cromakalim is a potassium channel-opening vasodilator . The active isomer is levthis compound. It acts on ATP-sensitive potassium channels and so causes membrane hyperpolarization . It can be used to treat hypertension as it will relax vascular smooth muscle to lower blood pressure .
Synthesis Analysis
This compound synthesis involves the reaction of 4-cyanophenol (4-Hydroxybenzonitrile) with 2-hydroxy-2-methyl-3-butyne under PTC . This leads to the initial formation of a propargyl carbocation, which then attacks the aromatic ring. The resulting allylic cation captures the adjacent phenol oxygen to form the observed product . Further steps involve treatment with aqueous NBS, cyclization to the epoxide in the presence of sodium hydroxide, ring opening of the oxirane with ammonia, and acylation with 4-Chlorobutyryl chloride .
Molecular Structure Analysis
This compound has a molecular formula of C16H18N2O3 . Its molecular weight is 286.33 g/mol . The IUPAC name for this compound is (3 R ,4 S )-3-hydroxy-2,2-dimethyl-4- (2-oxopyrrolidin-1-yl)-3,4-dihydrochromene-6-carbonitrile .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 286.33 g/mol . Its molecular formula is C16H18N2O3 . The IUPAC name for this compound is (3 R ,4 S )-3-hydroxy-2,2-dimethyl-4- (2-oxopyrrolidin-1-yl)-3,4-dihydrochromene-6-carbonitrile .
Applications De Recherche Scientifique
Agent hypotenseur oculaire
Le pro-médicament de Cromakalim 1 (CKLP1), un ouvreur de canaux potassiques sensibles à l'ATP hydrosoluble, a montré des propriétés hypotenseurs oculaires dans des modèles expérimentaux ex vivo et in vivo . Il a été constaté qu'il réduisait la pression intraoculaire en diminuant la pression veineuse épisclérale et en réduisant la résistance de l'écoulement distal dans la voie d'écoulement conventionnelle . Cela en fait un candidat potentiel pour le traitement du glaucome, une maladie neurodégénérative de l'œil souvent caractérisée par une augmentation de la pression intraoculaire .
Inhibition des courants K+ activés par le this compound
Le bleu de méthylène a été trouvé pour inhiber les courants K+ activés par le this compound dans les ovocytes de Xénopes enfermés dans des follicules . Cela suggère que le this compound joue un rôle dans l'activation des courants K+, ce qui pourrait avoir des implications dans divers processus biologiques impliquant des canaux ioniques potassium .
Évaluation du profil pharmacocinétique et de sécurité
Le this compound et son pro-médicament CKLP1 ont été évalués pour leurs profils pharmacocinétique et de sécurité . Ceci est crucial pour déterminer l'adéquation du médicament à une utilisation thérapeutique, y compris son absorption, sa distribution, son métabolisme et son excrétion .
Mécanisme D'action
Target of Action
Cromakalim primarily targets ATP-sensitive potassium (KATP) channels . These channels play a crucial role in linking cellular metabolism with membrane excitability .
Mode of Action
As a potassium channel-opening vasodilator , this compound acts on ATP-sensitive potassium channels, causing membrane hyperpolarization . This action relaxes vascular smooth muscle, which can be beneficial in treating conditions like hypertension .
Biochemical Pathways
This compound’s interaction with ATP-sensitive potassium channels influences several biochemical pathways. It’s activated by a decline in intracellular ATP and/or an increase in ADP levels . In addition to regulation by changes in the ATP/ADP ratio, KATP channels are also modulated by a number of cell signaling pathways .
Pharmacokinetics
The pharmacokinetics of this compound, particularly its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, influence its bioavailability. A study on the pharmacokinetic profile of this compound prodrug 1 (CKLP1) in Dutch-belted pigmented rabbits showed that CKLP1 had a terminal half-life of 61.8 ± 55.2 min, T max of 19.8 ± 23.0 min and C max of 1968.5 ± 831.0 ng/ml .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its ability to lower blood pressure by relaxing vascular smooth muscle . Additionally, it has been found to decrease the rates of seizure and death induced by certain compounds in mice .
Analyse Biochimique
Biochemical Properties
Cromakalim interacts with ATP-sensitive potassium channels . By opening these channels, it allows increased potassium efflux, leading to membrane hyperpolarization . This action is believed to be antagonized by glyburide, an ATP-sensitive potassium channel blocker in the pancreas .
Cellular Effects
This compound has been shown to have various effects on cells. It can inhibit spontaneous contractions and those induced by several spasmogens in a wide variety of isolated smooth muscles . It also has the potential to reduce free Ca2+ concentrations within cells .
Molecular Mechanism
The molecular mechanism of this compound involves its action on ATP-sensitive potassium channels . By opening these channels, it causes membrane hyperpolarization, making it more difficult to excite the cells and thereby causing relaxation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to decrease the rates of seizure and death induced by certain compounds over time
Dosage Effects in Animal Models
In animal models, this compound has shown ocular hypotensive properties . It has been well-tolerated by experimental animals such as mice and rabbits, with no observable local or systemic side effects .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Cromakalim involves the conversion of 4,5-dihydro-3H-pyrazol-3-one to the final product through a series of reactions.", "Starting Materials": [ "4,5-dihydro-3H-pyrazol-3-one", "methylamine", "sodium hydroxide", "chloroacetyl chloride", "potassium tert-butoxide", "potassium carbonate", "1,3-dibromopropane", "2-methylpropan-2-ol", "thionyl chloride", "dimethylformamide", "acetic anhydride", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethyl acetate", "hexane" ], "Reaction": [ "4,5-dihydro-3H-pyrazol-3-one is reacted with methylamine and sodium hydroxide to form 4,5-dihydro-5-methylamino-3H-pyrazol-3-one.", "The resulting compound is then reacted with chloroacetyl chloride in the presence of potassium tert-butoxide and potassium carbonate to form 4,5-dihydro-5-(chloroacetyl)-3H-pyrazol-3-one.", "The chloroacetyl group is then replaced with a 1,3-dibromopropane group through a nucleophilic substitution reaction in the presence of 2-methylpropan-2-ol and potassium carbonate.", "The resulting compound is then treated with thionyl chloride and dimethylformamide to form 5-(bromomethyl)-4,5-dihydro-3H-pyrazol-3-one.", "The bromine atom is then replaced with an acetoxymethyl group through a nucleophilic substitution reaction with acetic anhydride in the presence of hydrochloric acid and sodium bicarbonate.", "The resulting compound is then treated with sodium hydroxide to form Cromakalim.", "The final product is isolated through extraction with ethyl acetate and purification with hexane." ] } | |
Numéro CAS |
94470-67-4 |
Formule moléculaire |
C16H18N2O3 |
Poids moléculaire |
286.33 g/mol |
Nom IUPAC |
(3R,4S)-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydrochromene-6-carbonitrile |
InChI |
InChI=1S/C16H18N2O3/c1-16(2)15(20)14(18-7-3-4-13(18)19)11-8-10(9-17)5-6-12(11)21-16/h5-6,8,14-15,20H,3-4,7H2,1-2H3/t14-,15+/m0/s1 |
Clé InChI |
TVZCRIROJQEVOT-LSDHHAIUSA-N |
SMILES isomérique |
CC1([C@@H]([C@H](C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C |
SMILES |
CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C |
SMILES canonique |
CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C |
Apparence |
Solid powder |
Autres numéros CAS |
94535-50-9 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
BRL 38226 BRL 38227 BRL-34915 BRL-38226 BRL-38227 BRL38226 BRL38227 Cromakalim Cromakalim, (3R-cis)-Isomer Cromakalim, (3R-trans)-Isomer Cromakalim, (3S-cis)-Isomer Cromakalim, (3S-trans)-Isomer Cromakalim, (trans)-Isomer Lemakalim Levcromakalim |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

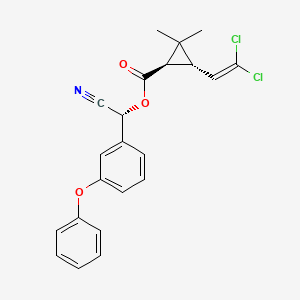
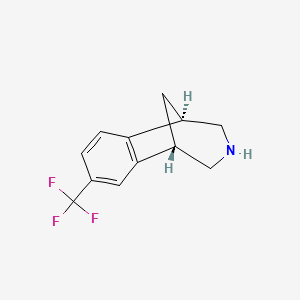
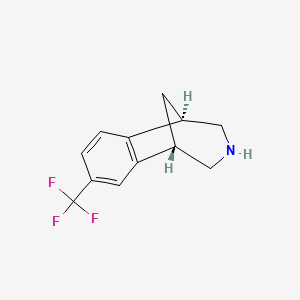
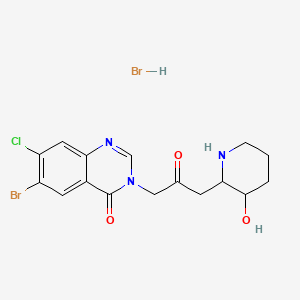
![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[(1,5-dihydroxy-4-oxopyridin-2-yl)methyl-methylamino]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1669548.png)

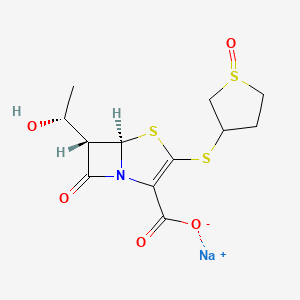
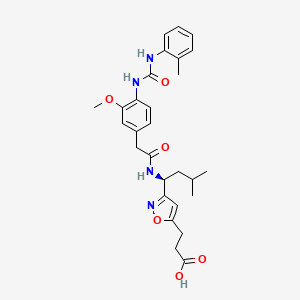
![8-Chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B1669553.png)
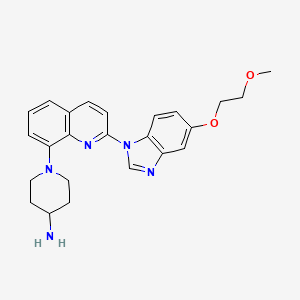
![(2S)-2-[[(2S)-6-amino-2-[[(4S,5S)-6-cyclohexyl-4-hydroxy-5-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoyl]amino]-2-(2-methylpropyl)hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1669561.png)
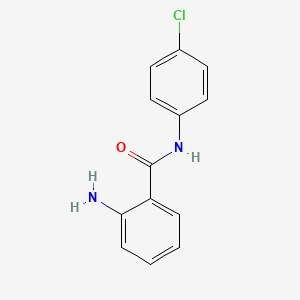
![6-[(5-Chloro-3-methyl-1-benzofuran-2-YL)sulfonyl]pyridazin-3(2H)-one](/img/structure/B1669563.png)
![1-Cyclopropyl-6-fluoro-7-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-4-oxoquinoline-3-carboxylic acid](/img/structure/B1669564.png)